Fmk-mea

Cancer Metastasis RSK2 Inhibition Cell Invasion Assay

FMK-MEA is a second-generation water-soluble irreversible RSK2 inhibitor with superior anti-invasive potency at 6 μM—outperforming SL0101 at lower concentrations. Engineered to overcome fmk's poor solubility, it enables clean dissection of RSK2-driven metastasis without affecting proliferation. Validated in vivo at 80 mg/kg/day, significantly reducing lymph node metastasis while sparing primary tumor growth. The ideal benchmark for irreversible kinase inhibitor development and selectivity profiling against ATP-competitive RSK inhibitors.

Molecular Formula C21H26FN5O2
Molecular Weight 399.5 g/mol
CAS No. 1414811-15-6
Cat. No. B12292923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmk-mea
CAS1414811-15-6
Molecular FormulaC21H26FN5O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF
InChIInChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26)
InChIKeyUPTQGXMIZXGVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMK-MEA (CAS 1414811-15-6): A Water-Soluble, Irreversible RSK2 Inhibitor for Metastasis Research


FMK-MEA is a second-generation, water-soluble, irreversible small molecule inhibitor of p90 ribosomal S6 kinase (RSK), specifically targeting RSK2 kinase activity [1]. It is a fluoromethyl ketone derivative engineered to improve aqueous solubility and bioavailability relative to the parent compound fmk . The compound selectively attenuates RSK2-mediated signaling pathways that drive cancer cell invasion and metastasis without affecting cell proliferation, making it a valuable tool for dissecting metastasis-specific mechanisms .

Why RSK Inhibitor Substitution Fails: Differentiating FMK-MEA from SL0101 and ATP-Competitive Alternatives


RSK inhibitors exhibit substantial mechanistic diversity; FMK-MEA is an irreversible covalent inhibitor that modifies the RSK2 kinase domain, whereas ATP-competitive inhibitors like BI-D1870 bind reversibly and may induce RSK-independent signaling alterations [1]. Direct experimental comparisons demonstrate that FMK-MEA achieves anti-invasive effects at substantially lower concentrations than the commonly used tool compound SL0101, underscoring that potency and functional outcomes cannot be assumed across RSK inhibitors [2]. Additionally, the parent compound fmk suffers from poor aqueous solubility, limiting its in vivo utility; FMK-MEA's engineered water solubility directly addresses this formulation barrier .

Quantitative Differentiation of FMK-MEA: Head-to-Head Comparisons and Unique Functional Profiles


FMK-MEA vs. SL0101: Superior Functional Potency in A549 Lung Cancer Cell Invasion Assay

In a direct head-to-head comparison, FMK-MEA at 6 μM reduced the invasive ability of A549 lung adenocarcinoma cells to approximately 40% of untreated control, an effect equivalent to that achieved by SL0101 at 25 μM [1]. This represents an approximately 4-fold lower concentration requirement for FMK-MEA to produce the same functional anti-invasive outcome.

Cancer Metastasis RSK2 Inhibition Cell Invasion Assay

Engineered Aqueous Solubility: FMK-MEA Overcomes Formulation Barriers of Parent Compound fmk

FMK-MEA is explicitly described as a water-soluble derivative of fmk, engineered to address the poor aqueous solubility of the parent compound [1]. Vendor technical datasheets confirm that FMK-MEA is water-soluble, enabling formulation in aqueous buffers without organic co-solvents . In contrast, the parent fmk compound is poorly water-soluble and requires organic solvent vehicles for in vivo administration.

Solubility Enhancement In Vivo Formulation Drug Delivery

In Vivo Metastasis Suppression Without Primary Tumor Growth Inhibition: A Unique Functional Signature

In an orthotopic xenograft mouse model using highly metastatic M4e head and neck cancer cells, FMK-MEA treatment (80 mg/kg/day intraperitoneal for 16 days) resulted in significant attenuation of lymph node metastasis (p < 0.05) while having no effect on primary tumor size or intratumoral cell proliferation [1]. This selective anti-metastatic effect distinguishes FMK-MEA from other RSK inhibitors that broadly suppress primary tumor growth.

Metastasis Xenograft Model Lymph Node Metastasis

Optimal Application Scenarios for FMK-MEA in Metastasis and RSK2 Signaling Research


Dissecting RSK2-Dependent Invasion in Metastatic Cancer Cell Lines

Researchers studying the molecular mechanisms of cancer cell invasion can employ FMK-MEA at 6 μM to selectively inhibit RSK2 kinase activity in highly invasive cell lines (e.g., A549, 212LN, M4e, SKBR3). This concentration effectively attenuates Matrigel invasion without affecting cell proliferation, enabling clean dissection of RSK2's pro-invasive signaling role [1].

Evaluating Anti-Metastatic Efficacy in Orthotopic Xenograft Mouse Models

FMK-MEA is ideally suited for in vivo metastasis studies. Administered at 80 mg/kg/day intraperitoneally for 16 days, it significantly reduces lymph node metastasis in M4e xenograft models while sparing primary tumor growth. This profile makes it a valuable positive control for validating anti-metastatic drug candidates [1].

Formulation Development for Water-Soluble Kinase Inhibitors

Pharmaceutical formulation scientists can use FMK-MEA as a benchmark compound for developing water-soluble irreversible kinase inhibitors. Its engineered aqueous solubility simplifies in vivo dosing and reduces vehicle complexity, providing a reference standard for solubility-enhancing chemical modifications .

Comparative Tool Compound Studies for RSK Inhibitor Selectivity Profiling

Given the documented off-target effects of ATP-competitive RSK inhibitors like BI-D1870 and SL0101 [2], FMK-MEA serves as an essential comparator in selectivity panels. Its irreversible covalent mechanism and distinct potency profile enable researchers to validate RSK2-specific phenotypes and deconvolute pathway-specific signaling events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmk-mea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.